Synthetic Yield Comparison: Cu-Mediated Bromination of 3,5-Dimethoxyaniline to 4-Bromo-3,5-dimethoxyaniline
4-Bromo-3,5-dimethoxyaniline can be synthesized from 3,5-dimethoxyaniline via Cu-mediated selective bromination, achieving a reported isolated yield of 58% [1]. This synthetic route enables conversion of the unsubstituted parent aniline to the brominated derivative, providing access to a compound with a reactive C-Br bond handle unavailable in the starting material. In contrast, 3,5-dimethoxyaniline itself lacks this halogen functionality and cannot participate directly in Pd-catalyzed cross-coupling reactions without prior halogenation.
| Evidence Dimension | Synthetic yield from 3,5-dimethoxyaniline |
|---|---|
| Target Compound Data | 58% isolated yield for 4-bromo-3,5-dimethoxyaniline |
| Comparator Or Baseline | 3,5-dimethoxyaniline (CAS 10272-07-8) has no C-Br handle |
| Quantified Difference | 58% yield achieved; baseline lacks reactive halogen handle entirely |
| Conditions | Cu-mediated bromination using tetrabutylammonium bromide and copper(II) bromide in ethanol solvent |
Why This Matters
For procurement decisions, this yield establishes a reproducible synthetic route to access the brominated building block, enabling downstream cross-coupling chemistry that is inaccessible with the parent 3,5-dimethoxyaniline.
- [1] Molaid Chemical Database. Cu-mediated bromination of 3,5-dimethoxyaniline to 4-bromo-3,5-dimethoxyaniline with 58% yield. Accessed 2026. View Source
